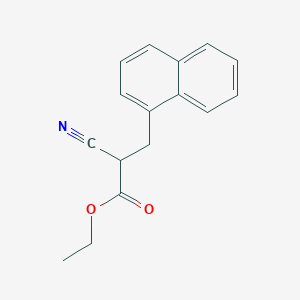
2,6-bis(1-oxidopyridin-1-ium-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-bis(1-oxidopyridin-1-ium-2-yl)pyridine is a coordination compound known for its unique structural properties and potential applications in various fields of science and industry. This compound is characterized by the presence of pyridine rings and oxidized nitrogen atoms, which contribute to its distinctive chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(1-oxidopyridin-1-ium-2-yl)pyridine typically involves the reaction of pyridine derivatives with oxidizing agents. One common method includes the use of hydrogen peroxide or other peroxides to oxidize the nitrogen atoms in the pyridine rings. The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,6-bis(1-oxidopyridin-1-ium-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.
Reduction: Reduction reactions can convert the oxidized nitrogen atoms back to their original state.
Substitution: The compound can participate in substitution reactions where functional groups on the pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized pyridine derivatives, while reduction can regenerate the original pyridine structure.
Aplicaciones Científicas De Investigación
2,6-bis(1-oxidopyridin-1-ium-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with various metal ions. These complexes are studied for their electronic, magnetic, and catalytic properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of metal-based drugs.
Industry: Utilized in the development of advanced materials, such as catalysts and sensors, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2,6-bis(1-oxidopyridin-1-ium-2-yl)pyridine involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with biological molecules, such as proteins and DNA, leading to various biochemical effects. The compound’s oxidized nitrogen atoms play a crucial role in its binding affinity and specificity towards different molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
2,6-bis(pyrazol-1-yl)pyridine: Another coordination compound with similar structural features but different electronic properties.
2,6-bis(imidazol-2-yl)pyridine: Known for its use in forming spin crossover complexes with iron(II) ions.
2,6-bis(oxazolin-2-yl)pyridine: Used as a ligand in the synthesis of novel catalytic systems.
Uniqueness
2,6-bis(1-oxidopyridin-1-ium-2-yl)pyridine stands out due to its unique oxidation state and the presence of oxidized nitrogen atoms, which impart distinct chemical reactivity and coordination behavior. This makes it particularly valuable in the study of metal-ligand interactions and the development of advanced materials.
Propiedades
Fórmula molecular |
C15H11N3O2 |
|---|---|
Peso molecular |
265.27 g/mol |
Nombre IUPAC |
2,6-bis(1-oxidopyridin-1-ium-2-yl)pyridine |
InChI |
InChI=1S/C15H11N3O2/c19-17-10-3-1-8-14(17)12-6-5-7-13(16-12)15-9-2-4-11-18(15)20/h1-11H |
Clave InChI |
CUVNKBIVWLZHKW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=[N+](C(=C1)C2=NC(=CC=C2)C3=CC=CC=[N+]3[O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-bromo-8-chloro-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B8445725.png)

![2-Benzoyl-1,2,3,4-Tetrahydropyrrolo-[1,2-a]-Pyrazine](/img/structure/B8445742.png)
![3-Methyl-1-(2-phenyl-7-quinolinyl)-imidazo[1,5-a]pyrazin-8-amine](/img/structure/B8445745.png)








![1-[2-(3-Bromophenyl)ethyl]-1H-imidazole](/img/structure/B8445804.png)

